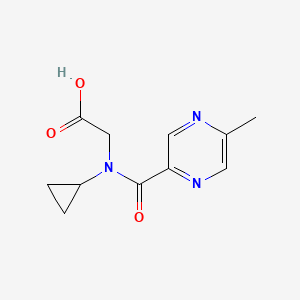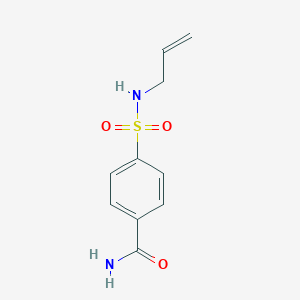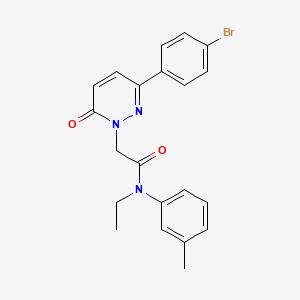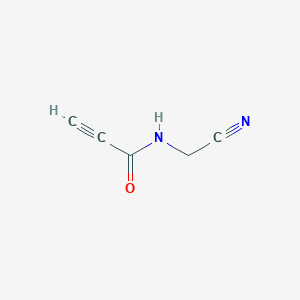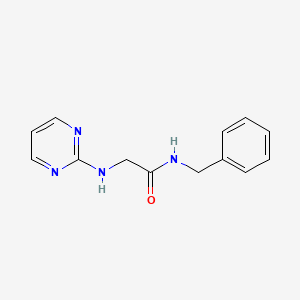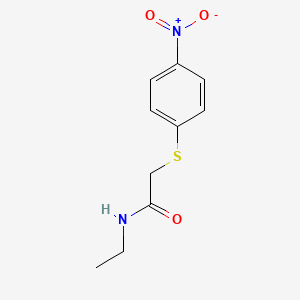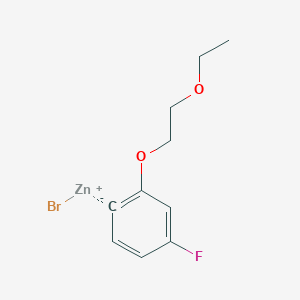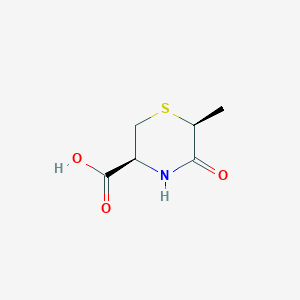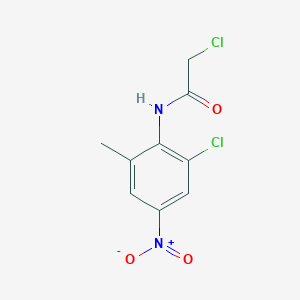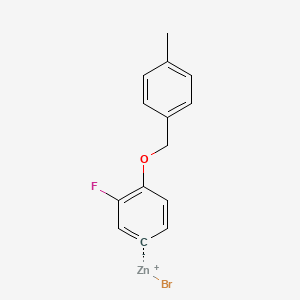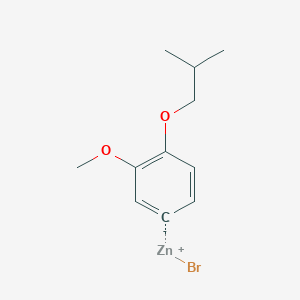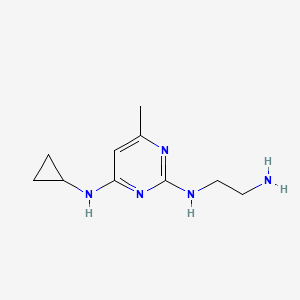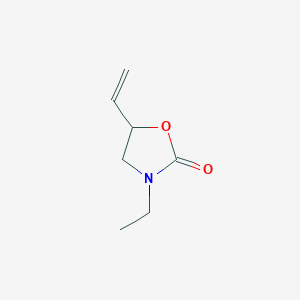
3-Ethyl-5-vinyloxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-5-vinyloxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone family. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, which includes an ethyl group at the 3-position and a vinyl group at the 5-position, makes it a compound of interest for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-vinyloxazolidin-2-one can be achieved through several methods. One common approach involves the halocyclofunctionalization of allyl-carbamates, which often results in high regio- and stereocontrol . Another method includes the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, typically involves large-scale chemical synthesis. The process may include the use of chiral auxiliaries to ensure the production of enantiomerically pure compounds, which are crucial for their biological activity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-5-vinyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-5-vinyloxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in stereoselective transformations.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the synthesis of fine chemicals, pesticides, and herbicides.
Wirkmechanismus
The mechanism of action of 3-Ethyl-5-vinyloxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, oxazolidinones typically inhibit protein synthesis by binding to the bacterial ribosome . This binding prevents the formation of the initiation complex, thereby inhibiting bacterial growth.
Vergleich Mit ähnlichen Verbindungen
3-Ethyl-5-vinyloxazolidin-2-one can be compared with other oxazolidinones such as linezolid and tedizolid. These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and spectrum of action . For example:
Linezolid: Known for its use in treating infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant strains.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C7H11NO2 |
|---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
5-ethenyl-3-ethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H11NO2/c1-3-6-5-8(4-2)7(9)10-6/h3,6H,1,4-5H2,2H3 |
InChI-Schlüssel |
XQAXLFWLNFXYOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CC(OC1=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


